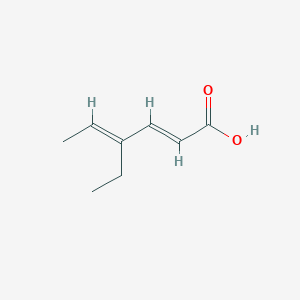

4-Ethylhexa-2,4-dienoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12O2 |

|---|---|

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

(2E,4E)-4-ethylhexa-2,4-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3+ |

InChI-Schlüssel |

ONRFQULGRIAPJL-SIZYMYPJSA-N |

Isomerische SMILES |

CC/C(=C\C)/C=C/C(=O)O |

Kanonische SMILES |

CCC(=CC)C=CC(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategic Approaches

Chemo- and Regioselective Synthesis of 4-Ethylhexa-2,4-dienoic Acid

The controlled synthesis of this compound requires methodologies that can precisely control the placement of functional groups and the geometry of the double bonds. This section delves into several powerful synthetic strategies that offer the potential to achieve this control.

Palladium-Catalyzed Carbonylation of Alkynols and Alkynediols

Palladium-catalyzed carbonylation reactions represent a potent tool for the conversion of alkynes and their derivatives into valuable carbonyl compounds, including unsaturated carboxylic acids. unipr.itliv.ac.uk This methodology, in principle, offers a direct route to dienoic acids from readily available alkynol precursors. The general approach involves the reaction of an appropriate alkynol with carbon monoxide in the presence of a palladium catalyst.

For the synthesis of this compound, a hypothetical precursor would be 3-ethyl-1-pentyn-3-ol. The palladium catalyst would facilitate the insertion of carbon monoxide and subsequent rearrangement to form the desired dienoic acid. The regioselectivity of the carbonylation is a critical aspect, and it is influenced by the nature of the palladium catalyst, ligands, and reaction conditions. While specific examples for the synthesis of this compound via this method are not extensively documented, the general applicability of palladium-catalyzed carbonylation of tertiary propargyl alcohols makes it a theoretically viable and attractive strategy. mdpi.com

Table 1: Key Features of Palladium-Catalyzed Carbonylation for Dienoic Acid Synthesis

| Feature | Description | Potential Outcome for this compound |

| Precursor | Alkynol or Alkynediol | 3-Ethyl-1-pentyn-3-ol |

| Reagent | Carbon Monoxide (CO) | Provides the carbonyl group for the carboxylic acid |

| Catalyst | Palladium complex (e.g., PdI2/KI) | Facilitates CO insertion and rearrangement |

| Control | Ligands and reaction conditions | Influences regio- and stereoselectivity |

Wittig-Type and Horner-Wadsworth-Emmons Olefinations for Diene Construction

Olefin-forming reactions are fundamental in organic synthesis, and the Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are mainstays for the construction of carbon-carbon double bonds. wikipedia.org These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

The HWE reaction is particularly well-suited for the synthesis of conjugated dienoic esters due to its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com A plausible route to the ester precursor of this compound would involve the reaction of an appropriate phosphonate, such as triethyl phosphonoacetate, with (E)-2-ethylbut-2-enal. The resulting (2E,4E)-4-ethylhexa-2,4-dienoate could then be hydrolyzed to the desired carboxylic acid. The stereochemical outcome of the HWE reaction is influenced by factors such as the structure of the reactants, the base used, and the reaction temperature. alfa-chemistry.comyoutube.com

The Wittig reaction offers alternative pathways, where the stereoselectivity can be tuned based on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. This allows for the potential to access different isomers of this compound.

Total Synthesis Routes Involving Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. mdpi.comnih.gov While the application of MCRs to the direct synthesis of this compound is not well-documented, the principles of MCRs suggest potential synthetic strategies.

A hypothetical MCR approach could involve the coupling of a smaller, functionalized building block that could be elaborated into the target dienoic acid. For instance, a three-component reaction could assemble a key intermediate containing the ethyl-substituted diene core, which could then be converted to the final carboxylic acid in subsequent steps. The development of novel MCRs remains an active area of research, and future advancements may provide more direct and efficient routes to compounds like this compound.

Investigation of Stereoselective Control in Dienyl Carboxylic Acid Formation

Achieving a high degree of stereocontrol is a central challenge in the synthesis of polyunsaturated systems like this compound. The geometry of the double bonds significantly influences the physical, chemical, and biological properties of the molecule.

Several strategies have been developed to control the stereochemistry of conjugated dienes. In the context of the HWE reaction, the use of specific phosphonate reagents and reaction conditions can strongly favor the formation of the (E,E)-isomer. acs.orgorganic-chemistry.org For the synthesis of other isomers, such as the (2E,4Z)-dienoates, specific catalysts like alumina (B75360) have been shown to provide high stereocontrol. acs.org

Alternative approaches, such as the stereoselective synthesis of conjugated (α-Z/γ-E)- and (α-Z/γ-Z)-dienoic acids through the regio- and stereoselective addition of Grignard reagents to methylcoumalate, highlight the diverse tactics available for controlling diene geometry. researchgate.net The choice of synthetic route and the careful optimization of reaction conditions are paramount in achieving the desired stereoisomer of this compound.

Isomeric Control in this compound Synthesis

The synthesis of a specific geometric isomer of this compound requires precise control over the formation of both the C2-C3 and C4-C5 double bonds. This section focuses on synthetic approaches tailored to produce the (2E,4E) isomer.

Approaches to (2E,4E)-4-Ethylhexa-2,4-dienoic Acid

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a highly effective method for the stereoselective synthesis of (E)-alkenes. wikipedia.org This makes it an ideal candidate for the construction of the (2E,4E) isomer of this compound. A proposed synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of (2E,4E)-4-Ethylhexa-2,4-dienoic Acid via HWE Reaction

Preparation of the Phosphonate Reagent: Triethyl phosphonoacetate is a commercially available and commonly used reagent for HWE reactions.

Preparation of the Aldehyde: (E)-2-ethylbut-2-enal can be synthesized through various methods, including the aldol (B89426) condensation of propanal.

Horner-Wadsworth-Emmons Olefination: The phosphonate is deprotonated with a suitable base (e.g., sodium hydride) to form the phosphonate carbanion. This carbanion then reacts with (E)-2-ethylbut-2-enal to form ethyl (2E,4E)-4-ethylhexa-2,4-dienoate. The reaction conditions are chosen to maximize the formation of the (E,E) isomer. acs.org

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield (2E,4E)-4-Ethylhexa-2,4-dienoic acid.

Table 2: Proposed Reaction Parameters for the Synthesis of (2E,4E)-4-Ethylhexa-2,4-dienoate

| Step | Reactants | Reagents/Conditions | Product | Expected Stereoselectivity |

| Olefination | Triethyl phosphonoacetate, (E)-2-ethylbut-2-enal | 1. NaH, THF, 0 °C to rt2. Aldehyde addition | Ethyl (2E,4E)-4-ethylhexa-2,4-dienoate | Predominantly (E,E) |

| Hydrolysis | Ethyl (2E,4E)-4-ethylhexa-2,4-dienoate | 1. NaOH (aq), EtOH, rt2. HCl (aq) | (2E,4E)-4-Ethylhexa-2,4-dienoic acid | Retention of stereochemistry |

This strategic application of the Horner-Wadsworth-Emmons reaction provides a reliable and stereocontrolled route to the (2E,4E) isomer of this compound, a valuable compound for further chemical exploration.

Synthesis of (2E,4Z)-4-Ethylhexa-2,4-dienoic Acid

The stereoselective synthesis of the (2E,4Z) isomer of this compound necessitates careful control over the formation of the C2-C3 and C4-C5 double bonds. Methodologies such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for olefination, allowing for the creation of carbon-carbon double bonds with a degree of stereocontrol.

The Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, can be tailored to favor the formation of either the (E) or (Z) isomer. organic-chemistry.orglibretexts.org Generally, unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orgwikipedia.org The synthesis of a (2E,4Z)-dienoic acid would likely involve a convergent approach where two key fragments are coupled, with the stereochemistry of each double bond being set in separate steps or through a carefully designed one-pot procedure.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous route. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. A significant advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes, and the byproducts are water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com To achieve the (2E,4Z) configuration, a strategy could involve the HWE reaction to form the (2E) double bond, followed by a different olefination method to introduce the (4Z) double bond, or vice versa. Modifications of the HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of (Z)-alkenes. wikipedia.org

A plausible synthetic strategy for (2E,4Z)-4-Ethylhexa-2,4-dienoic acid could involve the reaction of an appropriate phosphonate ester, such as triethyl phosphonoacetate, with an α-ethyl-α,β-unsaturated aldehyde under conditions that favor the (Z) configuration of the newly formed double bond.

| Reaction Component | Role in Synthesis | Expected Stereochemical Outcome |

| α-Ethyl-α,β-unsaturated aldehyde | Provides the C4-C6 backbone and the ethyl substituent. | The geometry of the C4-C5 double bond is predetermined. |

| Phosphonate ester (e.g., triethyl phosphonoacetate) | Provides the C1-C3 portion of the acid. | HWE conditions typically favor (E) stereochemistry at the C2-C3 double bond. |

| Base (e.g., NaH, NaOEt) | Deprotonates the phosphonate ester to form the reactive carbanion. | The choice of base and reaction conditions can influence stereoselectivity. |

Control and Isolation of Geometric Isomers

The synthesis of dienoic acids often results in a mixture of geometric isomers (E,E), (E,Z), (Z,E), and (Z,Z). The separation and isolation of the desired (2E,4Z) isomer is a critical step. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of such closely related isomers. nih.gov The choice of the stationary phase and mobile phase is crucial for achieving optimal resolution. For instance, cholesterol-based columns can offer shape-based selectivity that is effective for separating geometric isomers. mtc-usa.com

Preparative HPLC allows for the isolation of the individual isomers in sufficient quantities for further study. The identification and characterization of the isolated isomers are typically performed using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the stereochemistry of the double bonds through the analysis of coupling constants.

Biosynthetic Pathways and Enzymatic Synthesis Studies

While detailed information on the specific biosynthetic pathway of this compound is not extensively documented, an understanding can be inferred from the general principles of fatty acid biosynthesis in microorganisms.

Exploration of Natural Occurrence and Microorganism-Mediated Production

Branched-chain fatty acids are known to occur in various natural sources, particularly in bacteria and dairy products. nih.govresearchgate.net Their biosynthesis in microorganisms often involves the use of branched-chain amino acids as primers for fatty acid synthesis. nih.gov The presence of an ethyl group at the C4 position suggests a potential biosynthetic origin from a precursor other than the typical acetyl-CoA, or a modification of a standard fatty acid chain.

The general mechanism for unsaturated fatty acid synthesis in bacteria involves either an oxygen-dependent or an oxygen-independent pathway. nih.govnih.gov These pathways introduce double bonds into the growing acyl chain. It is plausible that a microorganism capable of producing this compound would possess a unique set of enzymes that can accommodate a branched-chain precursor and introduce two double bonds with specific stereochemistry. Fungi are also known producers of a wide variety of fatty acids, and their metabolic pathways are a potential area for discovering the natural production of this compound. frontiersin.orgeurekaselect.com

Enzymatic Derivatization and Biotransformation Studies

The enzymatic modification of this compound or its close analogs represents a promising area for the synthesis of novel derivatives. Enzymes such as lipases are widely used for the esterification of fatty acids to produce valuable esters. mdpi.com These enzymatic reactions can be carried out in non-conventional media, such as organic solvents or oil-water emulsions, to overcome the poor aqueous solubility of fatty acids. wur.nl

Chemical Reactivity and Mechanistic Investigations of 4 Ethylhexa 2,4 Dienoic Acid

Reactions Involving the Conjugated Diene System

The reactivity of 4-ethylhexa-2,4-dienoic acid is largely dictated by its conjugated diene system, which participates in a variety of chemical transformations. This structural feature, with two double bonds separated by a single bond, allows for delocalization of pi electrons, influencing its behavior in cycloaddition, electrophilic addition, and radical reactions.

Diels-Alder Cycloaddition Reactions and Synthetic Utility

The conjugated diene structure of this compound makes it a suitable component in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings. libretexts.org In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a cyclic adduct. libretexts.org The reaction is concerted, meaning that the new sigma bonds are formed simultaneously. libretexts.org

The synthetic utility of the Diels-Alder reaction is significant, providing a stereospecific route to complex cyclic molecules. researchgate.netmasterorganicchemistry.com The stereochemistry of the starting diene and dienophile dictates the stereochemistry of the product. masterorganicchemistry.com For instance, substituents that are on the "outside" of the diene in its s-cis conformation will end up on the same side of the newly formed ring. masterorganicchemistry.com The presence of an electron-withdrawing group, such as the carboxylic acid in this compound, can influence the regioselectivity and rate of the reaction. libretexts.org

While specific studies on this compound as a diene in Diels-Alder reactions are not extensively documented in the provided results, the general principles of diene reactivity apply. Computational models, such as Density Functional Theory (DFT), can be used to predict the reactivity of such compounds in Diels-Alder reactions by analyzing their frontier molecular orbitals. The ethyl group at the 4-position would be expected to influence the electron distribution and steric interactions, thereby affecting the regio- and stereoselectivity of the cycloaddition.

Electrophilic Addition Reactions (e.g., Hydrogenation, Halogenation)

Conjugated dienes like this compound readily undergo electrophilic addition reactions. pressbooks.pub However, unlike simple alkenes, the reaction with one equivalent of an electrophile can yield a mixture of 1,2- and 1,4-addition products. pressbooks.publibretexts.org

The mechanism involves the initial attack of the electrophile (e.g., H⁺ from HBr) on one of the double bonds to form a resonance-stabilized allylic carbocation. pressbooks.publibretexts.orgyoutube.com This intermediate has the positive charge distributed over two carbon atoms. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these positively charged centers, leading to the two different addition products. pressbooks.publibretexts.orgyoutube.com

The ratio of these products can be influenced by reaction conditions such as temperature. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product which is formed faster. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored. masterorganicchemistry.com

Hydrogenation: Catalytic hydrogenation of conjugated dienes can also lead to a mixture of products. Selective hydrogenation to reduce one of the double bonds or complete hydrogenation to the corresponding saturated fatty acid can be achieved by careful selection of the catalyst and reaction conditions. For example, palladium on carbon (Pd/C) is a common catalyst for such reductions.

Halogenation: The addition of halogens, such as bromine (Br₂), to conjugated dienes also results in both 1,2- and 1,4-addition products. pressbooks.pub For example, the reaction of 1,3-butadiene (B125203) with Br₂ gives both 3,4-dibromo-1-butene and 1,4-dibromo-2-butene. pressbooks.pub Similar reactivity would be expected for this compound.

Radical Reactions and Polymerization Initiation

The conjugated system of this compound and its analogs, like sorbic acid, makes them susceptible to radical reactions. acs.org These compounds can act as triplet probes, and their reactivity with triplet-state dissolved organic matter has been studied. acs.orgacs.org The presence of the double bonds provides sites for radical addition, which can initiate polymerization. solubilityofthings.com

While specific data on the polymerization of this compound is limited in the provided search results, its structural similarity to other polymerizable monomers suggests this potential. The ethyl group at the 4-position would likely influence the polymer's properties, such as its glass transition temperature and solubility.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key functional group that undergoes a variety of chemical transformations, including esterification and amidation.

Esterification Reactions to Form Alkyl 4-Ethylhexa-2,4-dienoates

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces the corresponding alkyl 4-ethylhexa-2,4-dienoate. For example, reaction with ethanol (B145695) would yield ethyl 4-ethylhexa-2,4-dienoate.

Another common method for esterification is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions that are sensitive to acidic conditions. orgsyn.org The yield of the esterification can be affected by steric hindrance from the alcohol used. orgsyn.org

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Monoethyl fumarate | tert-Butyl alcohol | DCC, DMAP | tert-Butyl ethyl fumarate | orgsyn.org |

| (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid | Ethanol | Sulfuric acid | (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester |

Amidation Reactions for Dienamide Synthesis

Amidation of this compound leads to the formation of dienamides. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine. scielo.br For instance, treating the dienoic acid with oxalyl chloride or thionyl chloride would generate the corresponding acyl chloride, which can then be reacted with a primary or secondary amine to yield the desired dienamide. scielo.br

This method has been used to synthesize a variety of N-substituted dienamides from the related (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). scielo.br The resulting dienamides have been investigated for their biological activities. scielo.br

Table 2: Synthesis of Dienamides from (2E,4E)-Hexa-2,4-dienoic Acid

| Amine | Product | Yield | Reference |

| Ethylamine | (2E,4E)-N-ethylhexa-2,4-dienamide | 69% | scielo.br |

| Propylamine | (2E,4E)-N-propylhexa-2,4-dienamide | 86% | scielo.br |

| Butylamine | (2E,4E)-N-butylhexa-2,4-dienamide | 68% | scielo.br |

| Isopropylamine | (2E,4E)-N-isopropylhexa-2,4-dienamide | 57% | scielo.br |

| Isobutylamine | (2E,4E)-N-isobutylhexa-2,4-dienamide | 73% | scielo.br |

| Decylamine | (2E,4E)-N-decylhexa-2,4-dienamide | 77% | scielo.br |

Reduction and Oxidation Chemistry of the Carboxylic Acid Group

The reactivity of the carboxylic acid group in this compound is a critical aspect of its chemical profile. This functionality can undergo both reduction and oxidation under specific conditions, leading to a variety of molecular transformations.

Reduction Reactions:

The carboxyl group of this compound is at a high oxidation state and can be reduced to a primary alcohol, (2E,4E)-4-ethylhexa-2,4-dien-1-ol. This transformation requires a potent reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose, capable of efficiently converting carboxylic acids to their corresponding primary alcohols. libretexts.orgmasterorganicchemistry.comlumenlearning.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. lumenlearning.comlibretexts.org

The reaction with LiAlH₄ proceeds via a well-understood mechanism. The first step involves the deprotonation of the acidic carboxylic proton by a hydride ion, liberating hydrogen gas and forming a lithium carboxylate salt. youtube.com Subsequently, the carbonyl carbon of the carboxylate is attacked by another hydride equivalent from LiAlH₄, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen-aluminum species to form an aldehyde. The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide, which, upon acidic workup, yields the primary alcohol. libretexts.orgyoutube.com

It is important to note that due to the presence of the conjugated diene system, chemoselectivity can be a concern. While LiAlH₄ is primarily known for reducing carbonyls, under certain conditions, it can also reduce carbon-carbon double bonds, particularly when they are conjugated with a carbonyl group. However, the reduction of the carboxylic acid to the alcohol is typically the predominant reaction.

Oxidation Reactions:

The oxidation of the carboxylic acid group in this compound is less straightforward than its reduction. The carboxyl carbon is already in a high oxidation state (+3). Further oxidation typically results in the complete loss of this carbon as carbon dioxide (CO₂), a process known as decarboxylation. libretexts.orgmsu.edu This can be achieved under specific conditions, for instance, through reactions like the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine. libretexts.orgmsu.edu

In the context of unsaturated carboxylic acids, oxidative conditions can also target the carbon-carbon double bonds. Studies on similar unsaturated acids under hydrothermal oxidation conditions have shown that cleavage can occur at the double bonds through mechanisms like Hock cleavage or the addition of peroxyl radicals. nih.gov However, these studies also indicate that oxidation at the α, β, or γ carbons relative to the carboxyl group is less likely to occur. nih.gov Therefore, while the diene system of this compound is susceptible to oxidative cleavage, the carboxylic acid group itself would likely undergo decarboxylation rather than further oxidation of its carbon atom.

Isomerization and Stereochemical Stability Studies

The presence of two substitutable double bonds in this compound gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The study of their interconversion and relative stability is crucial for understanding the compound's behavior and for stereoselective synthesis.

Thermal and Photochemical Isomerization Processes

The interconversion between the geometric isomers of this compound can be induced by thermal energy or by photochemical means.

Thermal Isomerization: Heating conjugated dienoic acids can provide sufficient energy to overcome the rotational barrier of the carbon-carbon double bonds, leading to isomerization. For related compounds like sorbic acid (hexa-2,4-dienoic acid), thermal treatment is known to convert cis-isomers into the more stable (2E,4E)-trans,trans-isomer. google.com This process can be accelerated by the presence of catalysts such as elemental sulfur or hydrogen chloride. google.com Kinetic studies on the thermal isomerization of conjugated linoleic acids in triacylglycerols have shown that the process follows predictable rate laws, with activation energies determined to be around 25 kcal/mol. unit.no It is expected that this compound would exhibit similar behavior, with thermal energy favoring the formation of the sterically less hindered and thermodynamically more stable (2E,4E) isomer. However, high temperatures can also lead to decomposition. nih.gov

Photochemical Isomerization: Irradiation with ultraviolet (UV) light provides an alternative pathway for isomer interconversion. Upon absorbing a photon, the molecule is promoted to an excited electronic state where the energy barrier for rotation around the double bonds is significantly lower. For conjugated dienoic esters, which serve as close analogs, photochemical irradiation typically leads to a nonselective E/Z isomerization, resulting in a photostationary state that is a mixture of all four possible stereoisomers. acs.orgosti.gov

Interestingly, the selectivity of this photoisomerization can be influenced. The use of Lewis acids as catalysts in the photochemical reaction of conjugated dienoic esters has been shown to shift the photoequilibrium towards the Z-isomer. acs.orgosti.gov This effect is attributed to the selective excitation of the complex formed between the Lewis acid and the E-isomer, which then isomerizes more efficiently. acs.org This suggests that photochemical methods could be employed to selectively synthesize the less stable Z-isomers of this compound.

Thermodynamic and Kinetic Aspects of Isomer Interconversion

The relative populations of the isomers at equilibrium are determined by their thermodynamic stability, while the rate at which they interconvert is governed by kinetics.

Thermodynamic Stability: For conjugated dienoic acids, the (2E,4E) isomer is consistently found to be the most thermodynamically stable. smolecule.com This enhanced stability is a result of two primary factors: minimized steric hindrance between substituents on the double bonds in the trans configuration and the effective delocalization of π-electrons across the conjugated system. smolecule.com Computational studies on related systems provide quantitative insight into these stability differences.

| Isomer Configuration | Relative Energy (kcal/mol) | Rationale for Stability |

|---|---|---|

| (2E,4E) | 0 (Reference) | Most stable; minimal steric hindrance, maximal conjugation. smolecule.com |

| (2E,4Z) or (2Z,4E) | ~2-5 | Higher energy due to steric strain from one cis double bond. smolecule.com |

| (2Z,4Z) | Higher than E,Z | Least stable; significant steric hindrance from two cis double bonds. |

Kinetic Aspects: The rate of interconversion between isomers is dictated by the activation energy of the transition state for bond rotation. As established in thermal and photochemical studies, this barrier can be overcome with sufficient energy input. The kinetics of isomerization can be significantly influenced by the reaction environment. For instance, alkaline isomerization of linoleic acid is highly dependent on temperature and the choice of catalyst and solvent, which control the reaction rate and the ratio of isomers produced. jbiochemtech.com Similarly, the rate of thermal cis-to-trans isomerization of arylazoimidazoles, another system with isomerism, is greatly accelerated in the presence of protic molecules that can assist in the tautomerization process, lowering the kinetic barrier. nih.gov It is therefore reasonable to infer that the kinetics of this compound isomerization can be manipulated by careful selection of catalysts, solvents, and temperature.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of 4-Ethylhexa-2,4-dienoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinyl protons of the conjugated diene system would appear in the downfield region (typically 5.0-7.5 ppm) due to the deshielding effect of the double bonds and the carboxylic acid group. The protons of the ethyl group and the methyl group would resonate in the upfield region. The coupling between adjacent protons would provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift (around 170-185 ppm). The sp² hybridized carbons of the diene system would resonate in the range of 110-150 ppm. The sp³ hybridized carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Expected ¹H and ¹³C NMR Data for (2E,4E)-4-Ethylhexa-2,4-dienoic acid:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 6.1 - 6.3 (d) | C2: 120 - 125 |

| H3 | 7.2 - 7.4 (d) | C3: 140 - 145 |

| H5 | 5.7 - 5.9 (q) | C4: 145 - 150 |

| H6 (CH₃) | 1.8 - 2.0 (d) | C5: 130 - 135 |

| Ethyl-CH₂ | 2.1 - 2.3 (q) | C6 (CH₃): 15 - 20 |

| Ethyl-CH₃ | 1.0 - 1.2 (t) | Ethyl-CH₂: 20 - 25 |

| COOH | 10 - 12 (s) | Ethyl-CH₃: 10 - 15 |

| COOH: 170 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. (d=doublet, t=triplet, q=quartet, s=singlet)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound (140.18 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the alkyl chain.

Expected Fragmentation Pattern for this compound:

| m/z | Possible Fragment |

|---|---|

| 140 | [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 111 | [M - C₂H₅]⁺ |

| 95 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid and the conjugated diene system.

Key Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=C stretch (Conjugated diene) | 1600-1650 |

| C-O stretch (Carboxylic acid) | 1210-1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system in this compound. The conjugated diene absorbs UV light, resulting in a characteristic absorption maximum (λmax). The position of the λmax can be influenced by the solvent and the specific stereochemistry of the double bonds. For a conjugated dienoic acid, the λmax is typically in the range of 250-280 nm.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures, including its own isomers, and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of isomers of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier), is commonly employed. The different isomers will exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase, allowing for their separation and quantification. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, derivatization is often necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. This derivative can then be readily analyzed by GC. The choice of the GC column (stationary phase) is critical for achieving good separation of the derivatized isomers. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of the components.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixtures

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools in this regard, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of carboxylic acids like this compound, derivatization is a common prerequisite for successful GC-MS analysis. aocs.orgrestek.com This process converts the polar carboxyl group into a less polar and more volatile functional group, improving chromatographic peak shape and thermal stability. restek.com

Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.czsigmaaldrich.com Esterification, often to form methyl esters (FAMEs), can be achieved using reagents like BF3-methanol. restek.com Silylation, which forms trimethylsilyl (B98337) (TMS) esters, is typically performed with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comusherbrooke.ca

The choice of derivatization agent and analytical column is critical for achieving optimal separation from other components in a mixture. A non-polar or medium-polarity capillary column is typically employed for the separation of the derivatized acid. The subsequent mass spectrometric detection allows for the identification of this compound based on its characteristic mass spectrum and retention time. For complex biological samples, GC-MS-based methods have been developed for the comprehensive analysis of fatty acids, including branched-chain and unsaturated variants. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful alternative to GC-MS, particularly for the analysis of less volatile or thermally labile compounds, and it often does not require derivatization. omicsonline.org For carboxylic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique. gcms.cz

In LC-MS analysis of this compound, the compound is typically ionized using electrospray ionization (ESI), often in the negative ion mode, which readily forms the [M-H]⁻ ion. nih.gov Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and structural elucidation by fragmenting the precursor ion to produce characteristic product ions. While direct analysis is possible, derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic retention. nih.gov For instance, derivatization with reagents that introduce a permanently charged group can significantly enhance sensitivity in the positive ion mode. The separation of isomers, which can be challenging, may be improved by derivatization and the use of specific stationary phases. sciex.comsciex.com

Below is a hypothetical data table illustrating typical parameters for the GC-MS and LC-MS/MS analysis of this compound, based on general methodologies for similar compounds.

| Parameter | GC-MS (as TMS derivative) | LC-MS/MS (underivatized) |

| Chromatographic Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase/Carrier Gas | Helium | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | N/A (EI fragments observed) | 139.07 |

| Product Ions (m/z) | Characteristic fragments of TMS derivative | e.g., 95.05, 67.05 |

Chiral Separation Techniques for Enantiomeric Analysis (If Chiral Derivatives are Explored)

The presence of a chiral center in derivatives of this compound, or if the molecule itself is chiral due to its substitution pattern, necessitates the use of chiral separation techniques to resolve the enantiomers. The analysis of enantiomeric composition is crucial in many biological and pharmaceutical contexts.

The most common approach for the chiral separation of carboxylic acids is the formation of diastereomers by reacting the acid with a chiral derivatizing agent (CDA). wikipedia.org These diastereomers, having different physical properties, can then be separated on a standard, non-chiral chromatographic column, typically using HPLC. tcichemicals.com A variety of chiral amines are commercially available for this purpose, which react with the carboxylic acid to form diastereomeric amides. nih.gov

Alternatively, direct enantiomeric separation can be achieved by using a chiral stationary phase (CSP) in HPLC. researchgate.netnih.gov Polysaccharide-based CSPs, for example, are widely used for the resolution of a broad range of chiral compounds. researchgate.net The choice between indirect (diastereomer formation) and direct (CSP) methods depends on the specific compound, the available instrumentation, and the goals of the analysis.

For the enantiomeric analysis of a chiral derivative of this compound, a hypothetical HPLC method is outlined in the table below. This example assumes the formation of diastereomeric amides with a chiral amine.

| Parameter | Chiral HPLC of Diastereomeric Amides |

| Chiral Derivatizing Agent | (R)-(+)-1-Phenylethylamine |

| Chromatographic Column | Standard C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV or Mass Spectrometry |

| Expected Outcome | Two separated peaks corresponding to the two diastereomers |

Investigation of Biological and Ecological Activities Non Human Systems

Antimicrobial Activity Studies in Non-Food Matrices

Information regarding the antimicrobial activity of 4-Ethylhexa-2,4-dienoic acid against fungi, yeasts, and bacteria in non-food matrices is not available in the reviewed scientific literature. Consequently, the mechanisms of action, effects on bacterial growth, and inhibition of microbial spoilage in materials science applications for this specific compound cannot be detailed at this time.

No studies detailing the mechanisms of action of this compound against fungi and yeasts in in vitro models were found.

No studies on the effects of this compound on bacterial growth and viability in laboratory cultures were identified.

No information was found concerning the use of this compound for the inhibition of microbial spoilage in materials science applications.

Insecticidal and Pest Control Applications of Derivatives

Research has been conducted on the insecticidal properties of synthetic dienamide derivatives, which are structurally related to this compound. These studies have evaluated their efficacy against specific agricultural pests and their selectivity towards beneficial insects.

Synthetic amides derived from dienoic acids have been investigated for their toxicity against Ascia monuste, a notable pest of cole vegetables. scielo.br In one study, (2E,4E)-N-propylhexa-2,4-dienamide and (2E, 4E)-N-butylhexa-2,4-dienamide demonstrated significant and rapid mortality rates against A. monuste larvae within 48 hours of application. scielo.br The mortality rates were recorded at 96% and 93% for the N-propyl and N-butyl derivatives, respectively. scielo.br This highlights the potential of these compounds as effective insecticides for the control of this destructive pest. scielo.br

A critical aspect of insecticide development is ensuring high toxicity to the target pest while minimizing harm to non-target, beneficial organisms such as predators and pollinators. The aforementioned dienamide derivatives were evaluated for their selectivity towards the predatory fire ant, Solenopsis saevissima, and the pollinating stingless bee, Tetragonisca angustula. scielo.brscielo.br

The results indicated a favorable selectivity profile. (2E,4E)-N-propylhexa-2,4-dienamide, which caused 96.0% mortality in the pest A. monuste, resulted in only 5.70% mortality for the predator S. saevissima and 38.6% for the pollinator T. angustula. scielo.br Similarly, (2E, 4E)-N-butylhexa-2,4-dienamide, with 93.0% mortality in A. monuste, showed mortality rates of 7.14% for S. saevissima and 28.1% for T. angustula. scielo.br These findings suggest that the dienamides were not harmful to the predator and only slightly harmful to the pollinator, making them promising candidates for inclusion in integrated pest management programs that aim to preserve beneficial insect populations in agroecosystems. scielo.brscielo.br

Table 1: Mortality Rates of Dienamide Derivatives on Target Pest and Beneficial Insects

| Compound | Target Pest: Ascia monuste (Mortality %) | Beneficial Predator: Solenopsis saevissima (Mortality %) | Beneficial Pollinator: Tetragonisca angustula (Mortality %) |

|---|---|---|---|

| (2E,4E)-N-propylhexa-2,4-dienamide | 96.0 | 5.70 | 38.6 |

| (2E, 4E)-N-butylhexa-2,4-dienamide | 93.0 | 7.14 | 28.1 |

Structure-Activity Relationships (SAR) for Pest Control Efficacy

A thorough review of existing literature reveals no specific studies on the structure-activity relationships (SAR) of this compound concerning its potential for pest control. While research into other fatty acids and their derivatives has demonstrated that chemical structure intrinsically dictates biological activity, such data for this ethyl-branched dienoic acid is absent.

In broader contexts, the insecticidal and antimicrobial properties of fatty acids are known to be influenced by several structural features. These include:

Chain Length: The number of carbons in the fatty acid backbone is a critical determinant of its bioactivity.

Degree of Unsaturation: The presence and position of double bonds can significantly impact the molecule's interaction with biological membranes and enzymes.

Branching: The presence of alkyl branches, such as the ethyl group in this compound, can alter the compound's physical properties and its recognition by cellular machinery.

Without empirical data, any discussion of the SAR for this compound in pest control remains purely speculative. The unique combination of an eight-carbon backbone, conjugated double bonds, and an ethyl group at the fourth position presents a novel structure for which no direct correlations to pesticidal efficacy have been established.

Table 1: Postulated Structural Features of this compound and Their Potential (but unconfirmed) Influence on Pest Control Efficacy.

| Structural Feature | Potential Influence on Bioactivity (Hypothetical) |

| C8 Carbon Chain | May allow for disruption of insect cuticles or microbial cell membranes. |

| Conjugated Diene System | Could be susceptible to enzymatic oxidation, potentially leading to cytotoxic products within the target pest. |

| Ethyl Branch at C4 | May affect the molecule's flexibility and ability to bind to target enzymes or receptors, potentially increasing or decreasing efficacy compared to its straight-chain analogue, sorbic acid. |

Role in Non-Human Biological Systems and Metabolism

The metabolic processing and biological interactions of this compound in non-human organisms are currently undefined. Research into analogous compounds, such as other branched-chain fatty acids, provides a foundational framework for potential metabolic pathways, but direct evidence for this specific molecule is lacking.

Incorporation into Lipid Metabolic Pathways in Microorganisms or Model Organisms

There is no documented evidence of this compound being incorporated into the lipid metabolic pathways of microorganisms or other model organisms. The metabolism of branched-chain fatty acids is a known process in many bacteria, where they can be synthesized and integrated into cell membranes, affecting fluidity and other properties. However, the specific enzymes and pathways that would recognize and process an ethyl-branched, unsaturated acid like this compound have not been identified.

For comparison, the metabolism of sorbic acid (hexa-2,4-dienoic acid), a related compound, has been studied in some microorganisms, where it can be degraded through beta-oxidation. The presence of an ethyl group in this compound would likely necessitate a different set of metabolic enzymes, potentially involving alpha- or omega-oxidation, to be broken down.

Interaction with Biomolecules and Cellular Processes in Experimental Systems

Direct experimental evidence detailing the interaction of this compound with specific biomolecules or its effect on cellular processes is absent from the scientific record. General principles of fatty acid bioactivity suggest potential modes of action, such as:

Membrane Disruption: Unsaturated fatty acids can intercalate into the phospholipid bilayers of cell membranes, altering their fluidity and permeability, which can be detrimental to microbial cells.

Enzyme Inhibition: The carboxylic acid group and the conjugated double bond system could potentially interact with the active sites of various enzymes, leading to inhibition of critical metabolic pathways.

However, without targeted research, these remain theoretical possibilities.

Occurrence and Function in Natural Product Chemistry (Excluding Human Consumption)

There are no reports of this compound as a naturally occurring compound in any non-human source, including microorganisms, plants, or marine life. While branched-chain fatty acids are known components of some bacterial lipids and other natural products, the specific structure of this compound has not been identified from a natural source. Its absence in current databases of natural products suggests it may be a rare or yet-to-be-discovered metabolite, or it may primarily exist as a synthetic chemical entity.

Applications in Advanced Materials and Polymer Science

Monomer for Polymer Synthesis

The presence of two conjugated double bonds makes 4-Ethylhexa-2,4-dienoic acid a potential monomer for addition polymerization. The ethyl group at the 4-position would likely influence the polymer's properties, potentially enhancing its solubility in organic solvents and affecting its thermal and mechanical characteristics.

Synthesis of Poly(this compound) and Copolymers

In principle, this compound could undergo free-radical, anionic, or cationic polymerization to form a homopolymer, Poly(this compound). The polymerization would likely proceed via the conjugated diene system. The resulting polymer would possess pendant carboxylic acid groups, which could be further modified or utilized for their functionality, such as influencing adhesion, solubility, and cross-linking capabilities.

Furthermore, it could be copolymerized with other vinyl monomers (e.g., styrene, acrylates, etc.) to tailor the properties of the resulting copolymers. The incorporation of this compound units would introduce both unsaturation and carboxylic acid functionality into the polymer backbone, offering a route to materials with a specific combination of properties.

Interactive Table: Hypothetical Copolymer Systems

| Comonomer | Potential Polymerization Method | Anticipated Copolymer Properties |

| Styrene | Free-radical polymerization | Increased glass transition temperature, modifiable surface properties. |

| Methyl Methacrylate | Free-radical polymerization | Enhanced optical clarity, tunable hydrophilicity. |

| Butadiene | Anionic polymerization | Elastomeric properties with functional group handles for cross-linking. |

Development of Conjugated Polymers for Electronic Applications

The conjugated diene structure of this compound is a key feature for the development of conjugated polymers. Such polymers, with their extended π-electron systems, are the basis for organic electronic materials used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of conjugated polymers from this compound would likely involve step-growth polymerization methods such as Suzuki, Stille, or Sonogashira coupling, after appropriate modification of the monomer. The ethyl substituent and the carboxylic acid group could be used to fine-tune the electronic properties (e.g., bandgap) and processability of the resulting polymers.

Cross-linking Agents and Modifiers in Resin and Coating Formulations

The unsaturation in the this compound backbone, coupled with its carboxylic acid functionality, suggests its potential use as a cross-linking agent or modifier in various resin and coating systems. The double bonds can participate in curing reactions, for example, through free-radical mechanisms initiated by heat or UV radiation, leading to the formation of a cross-linked network. This would improve the mechanical strength, chemical resistance, and thermal stability of the material.

The carboxylic acid group can react with functional groups present in resins like epoxies or polyols, incorporating the diene functionality into the polymer network for subsequent cross-linking. In coatings, this functionality could also enhance adhesion to substrates.

Precursors for Specialty Chemicals and Fine Chemicals

Through various chemical transformations, this compound could serve as a precursor for a range of specialty and fine chemicals. The conjugated diene system is susceptible to a variety of reactions, including Diels-Alder cycloadditions, which are powerful tools for the construction of complex cyclic molecules. The carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides, opening up further synthetic possibilities. These transformations could lead to the production of molecules with applications in pharmaceuticals, agrochemicals, and fragrances.

Functionalization of Surfaces and Nanomaterials

The carboxylic acid group of this compound provides a reactive handle for the functionalization of surfaces and nanomaterials. This is a common strategy to modify the properties of materials, such as their wettability, biocompatibility, or to introduce specific binding sites.

For instance, the carboxylic acid can form covalent bonds (e.g., ester or amide linkages) or strong non-covalent interactions with hydroxyl or amine groups on the surface of materials like metal oxides, silica, or polymers. This would tether the this compound molecule to the surface, introducing its diene functionality. This attached diene could then be used for subsequent "grafting-from" polymerization or for capturing other molecules via cycloaddition reactions, creating a functional surface layer. Similarly, this approach could be applied to nanomaterials like nanoparticles or carbon nanotubes to tailor their surface chemistry for specific applications in composites, sensors, or biomedical devices.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic landscape of 4-Ethylhexa-2,4-dienoic acid. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack.

For this compound, the HOMO is expected to be delocalized across the π-conjugated system of the dienoic acid backbone. This delocalization contributes to the molecule's stability. The energy of the HOMO is a critical parameter, as a higher HOMO energy generally correlates with greater reactivity towards electrophiles. The LUMO, similarly, is anticipated to be distributed over the conjugated system, and its energy level is indicative of the molecule's electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties.

The charge distribution within the molecule can be quantified through methods such as Mulliken population analysis or by calculating electrostatic potential (ESP) maps. These analyses reveal the partial positive and negative charges on each atom, which are crucial for understanding intermolecular interactions and predicting reaction pathways. In this compound, the oxygen atoms of the carboxylic acid group are expected to carry significant negative charges, making them potential sites for hydrogen bonding and coordination with metal ions. The carbon atoms of the conjugated system will exhibit a more complex charge distribution influenced by the electron-withdrawing carboxylic acid group and the electron-donating ethyl group.

| Parameter | Conceptual Value/Region | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Relates to kinetic stability and UV-Vis absorption. |

| Charge on Oxygen Atoms | Negative | Sites for hydrogen bonding and electrophilic interaction. |

| Charge on Conjugated Carbons | Varied | Influences regioselectivity of addition reactions. |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances. The chemical shifts of the protons and carbons in the conjugated system are particularly sensitive to the electronic environment and stereochemistry.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). For this compound, the primary electronic transition is expected to be a π → π* transition within the conjugated diene system. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap. The position of the ethyl group and the stereochemistry of the double bonds can influence the extent of conjugation and thus the λmax value.

| Spectroscopic Technique | Predicted Property | Influencing Factors |

| ¹H NMR | Chemical Shifts | Electronic environment, neighboring atoms, stereochemistry. |

| ¹³C NMR | Chemical Shifts | Hybridization, electron density, substituent effects. |

| UV-Vis | λmax (Maximum Absorption) | HOMO-LUMO gap, extent of conjugation, solvent polarity. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, key intermediates and transition states can be identified, providing a deeper understanding of reaction kinetics and selectivity.

For any proposed synthetic route to this compound, or for its subsequent reactions, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By analyzing the geometry and vibrational frequencies of the transition state, the nature of the bond-forming and bond-breaking processes can be understood. For instance, in a Diels-Alder reaction where this compound might act as the diene, the transition state would reveal the concerted nature of the cycloaddition.

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry can be employed to predict the favored outcome by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For reactions involving this compound, such as electrophilic additions to the double bonds, the regioselectivity can be predicted by analyzing the stability of the possible carbocation intermediates or by examining the charge distribution and frontier molecular orbitals of the reactant. Similarly, the stereoselectivity of reactions can be investigated by comparing the energies of the diastereomeric transition states.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations treat atoms as classical particles moving according to a force field, which describes the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations can be used to study its behavior in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), the solvation structure and dynamics can be investigated. This includes analyzing the hydrogen bonding interactions between the carboxylic acid group and the solvent, as well as the hydrophobic interactions of the alkyl chain. Such simulations can provide insights into the solubility and conformational preferences of the molecule in different environments. Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules and their interactions with other molecules or surfaces.

Solvent Effects and Conformation Analysis

There are no published studies focusing on the solvent effects and conformational analysis of this compound. Research in this area would typically involve quantum mechanical calculations and molecular dynamics simulations to determine the most stable three-dimensional arrangements (conformers) of the molecule in different solvent environments. Key parameters such as dihedral angles, bond lengths, and the energetic landscape of conformational changes are currently uncharacterized. Understanding how solvents influence the conformational preferences of the carboxylic acid group and the conjugated diene system is crucial for predicting its reactivity and bioavailability.

Interactions with Enzyme Active Sites (Non-Human) or Material Surfaces

Computational docking and simulation studies are instrumental in elucidating the potential interactions of a molecule with biological targets or material surfaces. To date, no research has been published detailing the binding modes or interaction energies of this compound with the active sites of non-human enzymes or its adsorption characteristics on various material surfaces. Such studies would be vital for exploring its potential as, for example, an enzyme inhibitor in a non-human biological system or as a functional molecule for surface modification.

Structure-Activity Relationship (SAR) Modeling for Non-Human Biological Activities

Structure-activity relationship (SAR) modeling is a key computational technique used to correlate the chemical structure of a compound with its biological activity. There are currently no available SAR models or studies for this compound in the context of non-human biological activities. The development of such models would require a dataset of structurally related compounds and their corresponding measured activities, which has not been established for this particular molecule and its derivatives.

Future Research Directions and Perspectives

Development of Greener and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 4-Ethylhexa-2,4-dienoic acid is no exception. Future research will likely prioritize the development of sustainable methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current synthetic approaches to dienoic acids often rely on multi-step procedures that may involve hazardous reagents and generate significant byproducts. Green chemistry principles are being applied to develop more efficient and eco-friendly alternatives. For instance, research into catalytic routes for similar compounds, such as adipic acid, is exploring single-step reactions using greener oxidizing agents like hydrogen peroxide in the presence of catalysts like sodium tungstate. youtube.com Such approaches, if adapted for this compound, could significantly improve the sustainability of its production.

Biocatalysis represents another promising frontier. The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. nih.govdntb.gov.ua Research into enzymatic pathways for the production of functionalized fatty acids is advancing, with enzymes like peroxygenases being investigated for their ability to perform specific hydroxylation reactions. rsc.org The development of engineered microorganisms or isolated enzyme systems capable of producing this compound from renewable starting materials, such as carbohydrates or bio-based aldehydes, would be a significant step towards a truly sustainable manufacturing process.

| Parameter | Conventional Synthesis (Illustrative) | Potential Green Route |

| Starting Materials | Petroleum-based precursors | Renewable feedstocks (e.g., bio-alcohols, fatty acids) |

| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic amounts of reusable catalysts |

| Solvents | Volatile organic compounds | Greener solvents (e.g., water, supercritical CO2) or solvent-free conditions |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions (lower temperature and pressure) |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |

Exploration of Novel Derivatives for Uncharted Applications

The functional groups of this compound—the carboxylic acid and the conjugated diene system—provide reactive sites for the synthesis of a wide array of novel derivatives. These derivatives could possess unique chemical and physical properties, opening doors to previously unexplored applications.

Amide and ester derivatives of related compounds like sorbic acid have been synthesized and investigated for their antimicrobial activities. nih.gov Similar derivatization of this compound could lead to new compounds with enhanced or broadened antimicrobial spectra. For example, conjugation with amino acid esters has been shown to improve the antimicrobial attributes of sorbic acid, particularly in a wider pH range. nih.gov Investigating analogous derivatives of this compound could yield more effective and versatile preservatives.

Furthermore, the diene structure allows for cycloaddition reactions, such as the Diels-Alder reaction. This can be utilized to create complex cyclic structures that can serve as building blocks for pharmaceuticals, agrochemicals, and polymers. Research on sorbic acid has demonstrated its use in the sustainable synthesis of terephthalic acid precursors through a Diels-Alder reaction followed by dehydrogenation. nih.gov Applying this chemistry to this compound could lead to the development of novel monomers for high-performance polymers.

| Derivative Class | Potential Synthetic Route | Potential Applications |

| Esters | Fischer esterification with various alcohols | Enhanced antimicrobial agents, flavor and fragrance compounds |

| Amides | Acylation of amines or amino acids | Novel preservatives, bioactive compounds |

| Cycloadducts | Diels-Alder reaction with dienophiles | Monomers for specialty polymers, complex organic intermediates |

| Epoxides | Oxidation of the double bonds | Reactive intermediates for further functionalization |

Integration with Advanced Manufacturing Technologies

The unique chemical structure of this compound and its potential derivatives makes it a candidate for integration into advanced manufacturing technologies, such as polymer chemistry and additive manufacturing.

The presence of a carboxylic acid and a diene system makes this compound a potential functionalized monomer for polymerization reactions. Difunctional molecules are key to forming long polymer chains. libretexts.org It could be incorporated into polyesters, polyamides, or other copolymers to impart specific properties. For instance, the conjugated diene moiety could be used for post-polymerization modifications, such as cross-linking or grafting, to create materials with tailored mechanical or thermal properties. The incorporation of functional groups into polymers is a well-established strategy to control their properties and reactivity. youtube.com

In the realm of functional materials, diene-containing molecules are valuable. Research has shown that functionalized diene elastomers can be designed with tunable chain structures. rsc.org The ethyl group in this compound could influence the polymer's properties, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, the development of photoresponsive materials is a growing field, and molecules that can undergo conformational changes upon irradiation are of great interest. beilstein-journals.org While not a direct analogue, the study of functionalized diazocines as building blocks for photo- and mechanoresponsive polymers highlights the potential for incorporating molecules with specific functionalities into "smart" materials. beilstein-journals.org

Role in Interdisciplinary Research (e.g., Agrochemistry, Material Engineering)

The versatile chemical nature of this compound positions it as a valuable tool in various interdisciplinary research areas, from protecting crops to engineering advanced materials.

In agrochemistry, there is a continuous need for new and effective crop protection agents. The structural similarity of this compound to sorbic acid, a known antimicrobial agent, suggests its potential as a fungicide or bactericide. diva-portal.org Research could focus on evaluating its efficacy against various plant pathogens and understanding its mode of action. Furthermore, its derivatives could be explored as controlled-release herbicides or pesticides, where the active compound is released over time, improving efficiency and reducing environmental impact.

In material engineering, the focus is on creating materials with novel properties and functionalities. The ability of this compound to act as a functional monomer or a precursor for complex molecules makes it a target for this field. For example, its incorporation into polymer backbones could enhance properties like adhesion, thermal stability, or biocompatibility. The development of functionalized polymeric sorbents for environmental remediation is an area where new monomers are constantly sought. mdpi.com Additionally, the use of sulfonic acid-functionalized materials as solid acid catalysts is gaining traction for greener chemical processes, and dienoic acids could potentially be functionalized to create such catalytic materials. researchgate.net

The exploration of alkyl-substituted dienoic acids like this compound is still in its early stages. However, the foundation of knowledge built upon its parent compound, sorbic acid, provides a strong starting point for future investigations. The development of sustainable synthetic methods, the creation of novel derivatives, the integration with modern manufacturing, and its application in diverse scientific fields will be crucial in unlocking the full scientific and commercial potential of this intriguing molecule.

Q & A

What are the key physical and chemical properties of 4-Ethylhexa-2,4-dienoic acid critical for experimental design?

Basic Research Question

The compound’s physical properties, such as melting point (135°C), boiling point (228°C), and solubility in water (0.156 g/100 mL at 20°C), are essential for designing solvent systems, reaction conditions, and purification protocols. Its density (1.204 g/cm³) and stability under standard laboratory conditions should also be considered to ensure reproducibility . Methodologically, differential scanning calorimetry (DSC) and Karl Fischer titration can validate thermal behavior and hygroscopicity, respectively.

How should this compound be handled safely in laboratory settings?

Basic Research Question

The compound exhibits GHS07 hazards: skin irritation (H315), severe eye irritation (H319), and respiratory tract irritation (H335). Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid aerosol inhalation. Waste disposal should follow protocols prohibiting sewer release, with incineration as the recommended method .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Advanced Research Question

High-performance liquid chromatography (HPLC) with UV detection is suitable for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) confirm structural integrity. Mass spectrometry (MS) can identify degradation products or synthetic byproducts. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is advised, especially given the compound’s conjugated diene system .

How do microbial degradation pathways of structurally similar dienoic acids inform the environmental persistence of this compound?

Advanced Research Question

Studies on metabolites like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) reveal that Pseudomonas spp. cleave aromatic rings via meta-cleavage pathways. For this compound, analogous biodegradation mechanisms may occur, mediated by extradiol dioxygenases. Researchers should conduct soil microcosm experiments with LC-MS monitoring to track degradation intermediates and assess half-life under aerobic/anaerobic conditions .

What are the ecological implications of this compound based on available biodegradability data?

Basic Research Question

While the compound is reported as readily biodegradable, critical data gaps exist in its bioaccumulation potential (logP), soil mobility, and chronic ecotoxicity. Standard OECD 301 tests (e.g., closed bottle test) can quantify biodegradation kinetics, while Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition studies (OECD 201) provide ecotoxicological baselines .

How can computational chemistry models predict the reactivity of this compound in synthetic applications?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic addition or Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics simulations may predict solvation effects, while QSAR models correlate substituent effects (e.g., ethyl group at C4) with reaction rates. Validation requires coupling computational results with experimental kinetic studies .

What contradictions exist in the literature regarding the compound’s toxicological profile, and how can they be resolved?

Advanced Research Question

While current SDS data classify the compound as non-reprotoxic and non-persistent, conflicting reports on respiratory irritation (H335) necessitate dose-response studies. In vitro assays (e.g., EpiDerm™ for skin irritation) and in silico tools like Toxtree can reconcile discrepancies. Researchers should also evaluate batch-to-batch variability in commercial samples using GC-MS to rule out contaminants .

How does the ethyl substituent at C4 influence the compound’s chemical reactivity compared to unsubstituted dienoic acids?

Advanced Research Question

The ethyl group enhances electron-donating effects, stabilizing the diene system and altering regioselectivity in cycloadditions. Comparative studies with sorbic acid (unsubstituted) using UV-Vis spectroscopy and NMR can quantify conjugation length differences. Kinetic isotope effect (KIE) experiments may further elucidate substituent impacts on reaction mechanisms .

What methodological challenges arise in synthesizing this compound, and how are they addressed?

Basic Research Question

Synthesis via Knoevenagel condensation of ethyl acetoacetate with crotonaldehyde requires strict anhydrous conditions to avoid hydrolysis. Challenges include controlling stereochemistry (E,E vs. E,Z isomers) and minimizing polymerization. Purification via fractional crystallization or preparative HPLC with chiral columns ensures enantiomeric purity. Reaction progress should be monitored by TLC or inline IR .

How can researchers validate the compound’s role in enzymatic pathways involving extradiol dioxygenases?

Advanced Research Question

Enzymatic assays with purified extradiol dioxygenases (e.g., from Pseudomonas putida) can track ring cleavage activity via UV absorbance at 434 nm (characteristic of HOPDA-like intermediates). Site-directed mutagenesis of active-site residues, coupled with X-ray crystallography, identifies key catalytic residues. Comparative metabolomics (LC-HRMS) profiles degradation products across bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten